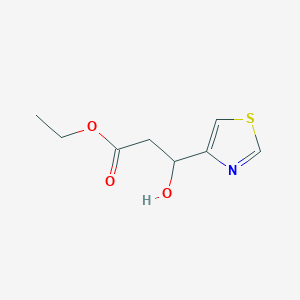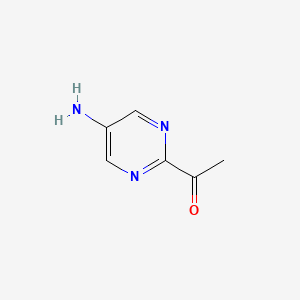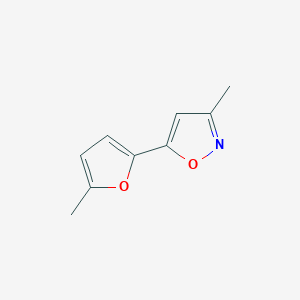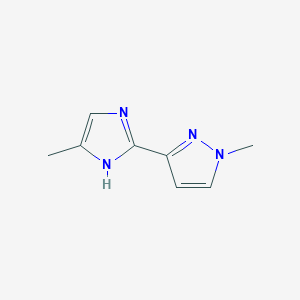![molecular formula C8H7IN2O B13665367 3-Iodo-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13665367.png)
3-Iodo-5-methoxyimidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-5-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-methoxyimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with appropriate aldehydes or ketones, followed by iodination and methoxylation. One common method is the Groebke-Blackburn three-component reaction, which involves the reaction of 2-aminopyridine, an aldehyde, and an isonitrile . This reaction can be carried out under mild conditions and provides a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of microwave irradiation and solvent-free conditions has been reported to enhance the efficiency and yield of the synthesis . Additionally, the use of environmentally benign methods, such as metal-free catalysis, is gaining popularity in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
3-Iodo-5-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.
Coupling Reactions: The methoxy group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) and potassium carbonate (K2CO3) in polar solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, deiodinated derivatives, and coupled products with extended conjugation.
Aplicaciones Científicas De Investigación
3-Iodo-5-methoxyimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Iodo-5-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes involved in bacterial cell wall synthesis .
Comparación Con Compuestos Similares
Similar Compounds
5-Methoxy-imidazo[1,2-a]pyridine: Lacks the iodine substituent, resulting in different reactivity and biological activity.
3-Iodo-5-methylimidazo[1,2-a]pyridine: Contains a methyl group instead of a methoxy group, leading to variations in chemical properties and applications.
Uniqueness
3-Iodo-5-methoxyimidazo[1,2-a]pyridine is unique due to the presence of both iodine and methoxy groups, which enhance its reactivity and potential applications. The combination of these substituents provides a versatile scaffold for the development of new compounds with diverse biological activities.
Propiedades
Fórmula molecular |
C8H7IN2O |
|---|---|
Peso molecular |
274.06 g/mol |
Nombre IUPAC |
3-iodo-5-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H7IN2O/c1-12-8-4-2-3-7-10-5-6(9)11(7)8/h2-5H,1H3 |
Clave InChI |
XAKRKXSJURINQU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=NC=C(N21)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665292.png)




![7-Nitrobenzo[d]isoxazol-3-amine](/img/structure/B13665318.png)


![Phenyl[4-(prop-2-en-1-yl)phenyl]methanone](/img/structure/B13665329.png)



![6-Bromoimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B13665354.png)

